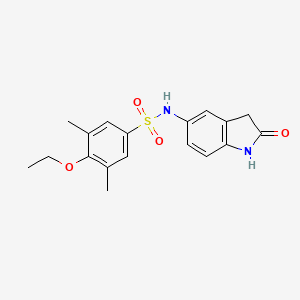

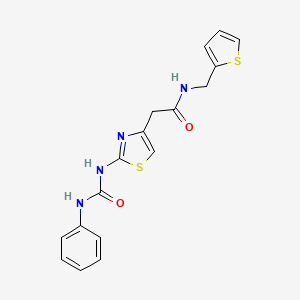

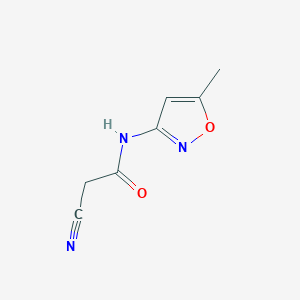

(E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a hydrazone derivative, which means it contains a -NHN= group. Hydrazone derivatives are known for their wide range of biological activities . The compound also contains a methyloxazole group, which is a heterocyclic compound containing an oxazole ring. Oxazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate oxazole derivative with a hydrazine derivative. The exact method would depend on the specific substituents present on these starting materials .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxazole ring, a hydrazone group, and a dimethylamino group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis

As a hydrazone derivative, this compound could potentially undergo a variety of chemical reactions. These might include reactions with electrophiles or nucleophiles, depending on the specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the dimethylamino group might make the compound more basic, while the oxazole ring might contribute to its stability .科学的研究の応用

Amyloid Imaging in Alzheimer's Disease

(E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile and its derivatives are of significant interest in the field of medical imaging, particularly in the diagnosis of Alzheimer's disease. Amyloid imaging ligands, similar in structure to the compound , have been developed to measure amyloid deposits in vivo in the brain of Alzheimer's disease patients. PET amyloid imaging, utilizing such compounds, represents a breakthrough in understanding the pathophysiological mechanisms and the progression of amyloid deposits in the brain. This technique facilitates early detection of Alzheimer's disease and is instrumental in the evaluation of new antiamyloid therapies (Nordberg, 2007).

Antineoplastic Agents Development

Research over the last 15 years has focused on the discovery and development of a novel series of compounds, including this compound, as potential antineoplastic (anticancer) drug candidates. These compounds have shown excellent cytotoxic properties, often more potent than contemporary anticancer drugs. They demonstrate greater tumor-selective toxicity and act as modulators of multi-drug resistance, affecting apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and mitochondrial functions. These findings underscore the potential of such compounds in cancer therapy, warranting further evaluation as antineoplastic drug candidates (Hossain et al., 2020).

Synthetic Utilities in Medicinal Chemistry

The compound and its related derivatives serve as crucial intermediates in the synthesis of polyfunctional heteroaromatics. Their unique reactivity and structural features make them valuable for creating a wide array of heterocyclic compounds, which are essential in medicinal chemistry for the development of new therapeutic agents. These synthetic utilities include the generation of compounds with potential pharmacological activities, demonstrating the compound's versatility and importance in drug discovery and development processes (Ibrahim, 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c1-10-17-13(8-15)14(20-10)18-16-9-11-4-6-12(7-5-11)19(2)3/h4-7,9,18H,1-3H3/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFSGDQJYYOODW-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)NN=CC2=CC=C(C=C2)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(O1)N/N=C/C2=CC=C(C=C2)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chloro-3-fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2625279.png)

amine](/img/structure/B2625293.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2625299.png)